molecular formula C17H26N2O3S B13976521 Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B13976521
M. Wt: 338.5 g/mol
InChI Key: CZBBSTZOTVGSLM-UHFFFAOYSA-N
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Description

Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a thiophene moiety and a carbamate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a Friedel-Crafts acylation reaction using thiophene-2-carboxylic acid chloride.

    Formation of the Carbamate Ester: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene alcohols.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of piperidine and thiophene derivatives with biological targets.

Mechanism of Action

The mechanism of action of Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the thiophene moiety can modulate enzyme activity. The carbamate ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene moiety and have similar chemical reactivity.

    Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid esters share the piperidine ring and have similar pharmacological properties.

Uniqueness

Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is unique due to the combination of the thiophene moiety, piperidine ring, and carbamate ester group, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

IUPAC Name

tert-butyl N-methyl-N-[1-(2-oxo-2-thiophen-2-ylethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H26N2O3S/c1-17(2,3)22-16(21)18(4)13-7-9-19(10-8-13)12-14(20)15-6-5-11-23-15/h5-6,11,13H,7-10,12H2,1-4H3

InChI Key

CZBBSTZOTVGSLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC(=O)C2=CC=CS2

Origin of Product

United States

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